Diethyl dodecylphosphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75265. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-diethoxyphosphoryldodecane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O3P/c1-4-7-8-9-10-11-12-13-14-15-16-20(17,18-5-2)19-6-3/h4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIWHHSVZCKNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063619 | |
| Record name | Diethyl dodecylphosphonate | |
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Molecular Weight |
306.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4844-38-6 | |
| Record name | Diethyl P-dodecylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4844-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phosphonic acid, P-dodecyl-, diethyl ester | |
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| Record name | Diethyl dodecylphosphonate | |
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| Record name | Phosphonic acid, P-dodecyl-, diethyl ester | |
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| Record name | Diethyl dodecylphosphonate | |
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| Record name | Diethyl dodecylphosphonate | |
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Synthetic Methodologies for Diethyl Dodecylphosphonate
Established Synthetic Pathways to Diethyl Dodecylphosphonate
Traditional methods for synthesizing phosphonates are well-established in chemical literature and provide reliable routes to this compound. nih.gov These pathways, including the Michaelis-Arbuzov and Michaelis-Becker reactions, form the cornerstone of phosphonate (B1237965) synthesis. nih.govwikipedia.orgwikipedia.org
The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds and is widely used for preparing phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.orgresearchgate.net The reaction typically involves the interaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org For the synthesis of this compound, this involves the reaction of triethyl phosphite with a dodecyl halide, such as 1-bromododecane (B92323) or 1-iodododecane.
The mechanism begins with the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic dodecyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org In a subsequent step, a halide anion attacks one of the ethyl groups in the phosphonium salt in an SN2 reaction, leading to the formation of this compound and an ethyl halide as a byproduct. wikipedia.org The reaction is often carried out at elevated temperatures to facilitate the dealkylation of the intermediate. google.com
A practical application of this reaction is seen in the synthesis of related long-chain phosphonates, such as in the preparation of diethyl 12-(1,3-dioxoisoindolin-2-yl)dodecylphosphonate. In this synthesis, 2-(12-bromododecyl)isoindoline-1,3-dione was reacted with excess triethylphosphite. google.com The mixture was heated to 135°C for 16 hours, demonstrating the typical conditions required for the reaction to proceed to completion. google.com
Table 1: Example of Michaelis-Arbuzov Reaction for a Dodecylphosphonate Derivative
| Reactant 1 | Reactant 2 | Temperature | Time | Yield | Reference |
| 2-(12-bromododecyl)isoindoline-1,3-dione | Triethylphosphite | 135°C | 16 hours | 84% | google.com |
This interactive table summarizes the reaction conditions for a Michaelis-Arbuzov reaction involving a dodecyl-chain substrate.
The Michaelis-Becker reaction provides an alternative pathway to alkylphosphonates. wikipedia.org This method involves the reaction of a dialkyl phosphite, such as diethyl phosphite, with an alkyl halide in the presence of a base. wikipedia.org The base deprotonates the diethyl phosphite to form a phosphonate anion, which then acts as a nucleophile, attacking the dodecyl halide to form this compound. wikipedia.orgsustech.edu.cn While effective, the yields can sometimes be lower than the corresponding Michaelis-Arbuzov reaction. wikipedia.org The classical Michaelis-Becker reaction proceeds via an SN2 mechanism, which has been a focus of study for developing enantioselective variations. sustech.edu.cn
The Atherton-Todd reaction is another method for forming phosphorus compounds, initially used to convert dialkyl phosphites into dialkyl chlorophosphates. wikipedia.org In the context of synthesizing this compound, the reaction would involve reacting dodecylphosphonic acid with an alcohol like ethanol (B145695) in the presence of a base and a halogenating agent, typically carbon tetrachloride. wikipedia.orgnih.gov The reaction proceeds through the formation of a reactive phosphonyl chloride intermediate, which is then attacked by the alcohol. beilstein-journals.org The base, often an amine, serves to neutralize the HCl generated during the reaction. wikipedia.org This pathway is versatile and has been widely applied to produce phosphoramidates and other phosphate (B84403) derivatives. nih.govbeilstein-journals.org
The alcoholysis of phosphonic acid derivatives is a direct and common method for ester formation. nih.gov To synthesize this compound, one can start with dodecylphosphonic dichloride (C₁₂H₂₅P(O)Cl₂). This compound reacts with two equivalents of ethanol to yield the desired diethyl ester.
The reaction is typically performed in the presence of a base, such as pyridine (B92270) or a tertiary amine, to act as a scavenger for the hydrogen chloride (HCl) that is produced as a byproduct. researchgate.net This prevents the acid from catalyzing unwanted side reactions. Similarly, a phosphonochloridate, which has one chlorine atom and one ester group already attached to the phosphorus, can be reacted with one equivalent of ethanol to complete the esterification. nih.gov These methods are generally efficient but generate corrosive and hazardous halide waste. nih.gov
Direct esterification of dodecylphosphonic acid with ethanol presents a more atom-economical approach to this compound. However, esterifying phosphonic acids can be challenging because the reaction can produce both monoesters and diesters. nih.gov Achieving selectivity for the diester often requires specific catalysts or reaction conditions. nih.gov
One effective method involves using triethyl orthoacetate as both the solvent and the esterifying agent. mdpi.comresearchgate.net Research has shown that the reaction's outcome is highly dependent on the temperature. When dodecylphosphonic acid is reacted with an excess of triethyl orthoacetate at lower temperatures (e.g., 30°C), the reaction selectively produces the monoester, Ethyl hydrogen dodecylphosphonate. nih.gov However, by increasing the temperature to 90°C, the reaction proceeds to completion, yielding this compound in high yield (89%). nih.govmdpi.com The excess orthoester is easily removed under reduced pressure, simplifying product purification. mdpi.com
Table 2: Effect of Temperature on the Esterification of Dodecylphosphonic Acid
| Substrate | Reagent/Solvent | Temperature | Time | Main Product | Yield | Reference |
| Dodecylphosphonic Acid | Triethyl Orthoacetate | 30°C | 72 h | Ethyl Hydrogen Dodecylphosphonate | 89% | mdpi.com |
| Dodecylphosphonic Acid | Triethyl Orthoacetate | 90°C | 24 h | This compound | 89% | nih.govmdpi.com |
This interactive table illustrates the temperature-dependent selectivity in the direct esterification of dodecylphosphonic acid.
Novel and Green Synthetic Approaches to this compound
In line with the principles of green chemistry, which advocate for minimizing waste and avoiding hazardous substances, new synthetic methods are being developed. acs.orgrroij.com These approaches prioritize atom economy, energy efficiency, and the use of less toxic reagents. acs.orgmdpi.com
A significant advancement in green chemistry is the development of catalyst-free reactions, which reduce chemical waste and simplify purification processes. nih.gov The direct esterification of dodecylphosphonic acid using triethyl orthoacetate can be classified as a catalyst-free method as it does not require an external catalyst. nih.govmdpi.com The reagent itself drives the reaction forward, and when used in excess as the solvent, it provides an efficient medium for the transformation. mdpi.com
The key advantages of this approach are:
High Atom Economy : The method efficiently incorporates the ethyl groups from the orthoacetate into the final product. acs.org
No Catalyst Required : It avoids the use of potentially toxic or expensive metal catalysts, which would later need to be removed from the product. mdpi.comnih.gov
Simple Workup : The purification involves simply evaporating the excess volatile orthoester, eliminating the need for complex chromatographic separation in many cases. mdpi.com
Selectivity Control : The reaction is highly tunable, allowing for the selective synthesis of either the monoester or the diester by simply adjusting the reaction temperature. nih.gov
This methodology represents a significant step towards more sustainable and environmentally benign syntheses of this compound, aligning with the core objectives of modern green chemistry. rroij.com
Micellar Catalysis in Organophosphonate Synthesis
Micellar catalysis has emerged as a powerful and sustainable strategy in organic synthesis, offering significant advantages for the formation of organophosphonates. catsci.com This approach utilizes surfactants which, above a critical concentration in an aqueous medium, self-assemble into micelles. catsci.com These micellar aggregates can solubilize nonpolar organic reactants in their hydrophobic core, effectively creating a microreactor environment that can lead to dramatically increased reaction rates, often by a factor of 10 to 100. catsci.com The use of water as the bulk solvent aligns with the principles of green chemistry, providing a safer, more economical, and environmentally benign alternative to traditional organic solvents. catsci.comsums.ac.ir
The effectiveness of micellar catalysis has been demonstrated in the synthesis of various organophosphorus compounds. For instance, Triton-X-100, a commercially available surfactant, has been successfully employed as a recyclable micellar catalyst for the one-pot synthesis of arylmethyl-H-phosphinic acids from red phosphorus and arylmethyl halides. mdpi.com In this system, the micelles facilitate the interaction between the aqueous potassium hydroxide (B78521) phase and the organic phase containing the halide, promoting the reaction. mdpi.com
Notably, phosphonate-containing surfactants can themselves act as the catalyst. Sodium dodecylphosphonate has been shown to be an efficient anionic surfactant for catalyzing the synthesis of α-hydroxy phosphonates from aldehydes and triethyl phosphite in a micellar medium. sums.ac.ir Research has determined the optimal catalytic amount of sodium dodecylphosphonate relative to its critical micelle concentration (CMC) to achieve the best yields. sums.ac.ir
Table 1: Surfactant Systems in Organophosphorus Synthesis
| Surfactant/Catalyst | Reactants | Product Type | Key Finding | Reference(s) |
|---|---|---|---|---|
| Triton-X-100 | Red Phosphorus, Arylmethyl Halides | Arylmethyl-H-phosphinic Acids | Acts as an active micellar organic catalyst in a multiphase superbase system, demonstrating good recyclability. | mdpi.com |
| Sodium Dodecylphosphonate | Aldehydes, Triethyl Phosphite | α-Hydroxy Phosphonates | Serves as an anionic surfactant catalyst in water, with optimal performance at 1.4 times its CMC. | sums.ac.ir |
| Cetyltrimethylammonium Bromide (CTAB) | Alkyl Bromides, Red Phosphorus | n-Alkylphosphonic Acids | Functions as a micellar/phase transfer catalyst, generating and transporting superbasic hydroxide anions. | researchgate.net |
| Pyridinium (B92312) Head Group Surfactants (e.g., CPB) | Organophosphates | Hydrolyzed Phosphates | Cationic micelles with pyridinium head groups show larger catalytic effects in hydrolysis than those with ammonium (B1175870) head groups (CTAB). | researchgate.net |
Chemoenzymatic Synthesis of this compound and Analogues
Chemoenzymatic synthesis combines the precision of biocatalysis with the practicality of traditional chemical reactions to construct complex molecules with high efficiency and selectivity. nih.gov This approach is particularly valuable for creating chiral compounds, leveraging enzymes to control stereochemistry in ways that are often challenging for purely chemical methods. nih.govrsc.org A wide variety of pharmaceuticals and high-value compounds can be conveniently synthesized using these multistep methods. nih.gov
A prominent example of this strategy is the development of a chemoenzymatic route to D-Pantothenic acid (Vitamin B5). rsc.org This process uses a ketoreductase (KRED) enzyme, expressed in recombinant E. coli, as the key catalyst for the stereoselective reduction of a ketone precursor, ethyl 2′-ketopantothenate (K-PaOEt), to the desired chiral alcohol, ethyl (R)-pantothenate. rsc.org Through protein engineering, the efficiency and activity of the native enzyme were significantly improved. rsc.org The enzymatic step is followed by a simple chemical hydrolysis to yield the final D-Pantothenic acid product. rsc.org
While a specific chemoenzymatic route for this compound is not prominently detailed, the principles are broadly applicable to the synthesis of its analogues. For instance, enzymes can be used to selectively hydrolyze or form ester bonds, or to catalyze stereoselective additions to create chiral phosphonate derivatives. The combination of enzymatic steps with robust chemical reactions, such as palladium-mediated cross-couplings, allows for the modular and efficient assembly of complex organophosphorus targets. nih.gov
Table 2: Examples of Chemoenzymatic Processes for Synthesizing High-Value Chemicals
| Target Molecule/Class | Key Enzymatic Step | Enzyme Class | Subsequent Chemical Step | Key Advantage | Reference(s) |
|---|---|---|---|---|---|
| D-Pantothenic Acid | Asymmetric reduction of ethyl 2′-ketopantothenate | Ketoreductase (KRED) | Hydrolysis of the ethyl ester | High stereoselectivity (>99% ee) and excellent space-time yield. | rsc.org |
| Enantiomerically Enriched Alcohols | Asymmetric biocatalytic reduction | Alcohol Dehydrogenase / Ketoreductase | Nickel-catalyzed Suzuki-Miyaura coupling (prior step) | One-pot sequential method furnishing diarylmethanols in high yields and enantiomeric excess. | nih.gov |
| Acetylated Hydroxystyrenes | Decarboxylation of bio-based phenolic acids | Phenolic Acid Decarboxylase | Base-catalyzed acylation | Efficient process using wet cyclopentyl methyl ether (CPME) as a sustainable solvent. | nih.gov |
| Sorbicillinoid Natural Products | Synthesis of sorbicillinol | Monooxygenase (SorbC) | Chemical synthesis of various scytolide analogs | Streamlined formation of structurally complex natural products. | nih.gov |
Synthesis of this compound Derivatives and Intermediates
Diastereoselective Synthesis of α,α′-Disubstituted β-Ketophosphonates
The synthesis of α,α′-disubstituted β-ketophosphonates is a significant area of organophosphorus chemistry, as these compounds serve as versatile building blocks for more complex molecules. researchgate.net Achieving control over the stereochemistry at the α- and α'-positions is crucial. An efficient method for the diastereoselective synthesis of these derivatives involves a two-step sequence starting from chiral 5-membered cyclic phosphonamidates. researchgate.net The process begins with an α-acylation, followed by a diastereoselective α-alkylation, to furnish the desired products with good to excellent diastereomeric excess (de) and yields. researchgate.net
Another important strategy involves the diastereoselective reduction of γ-amino-β-ketophosphonates, which can be readily obtained from L-amino acids. semanticscholar.org The reduction of these substrates using agents like catecholborane has been shown to afford syn-γ-amino-β-hydroxyphosphonates as the major diastereoisomers. semanticscholar.org These products are valuable intermediates for molecules with biological relevance. semanticscholar.org The choice of reducing agent and reaction conditions can influence the diastereomeric outcome. For example, reduction with sodium borohydride (B1222165) in methanol (B129727) can yield different diastereomeric ratios compared to reductions with catecholborane. semanticscholar.org
Table 3: Methods for Diastereoselective Synthesis of Ketophosphonate Derivatives
| Starting Material | Reagents/Method | Product Type | Diastereomeric Excess (de) / Ratio | Reference(s) |
|---|---|---|---|---|
| Chiral 5-membered cyclic phosphonamidates | 1. α-Acylation; 2. α-Alkylation | α,α′-Disubstituted β-ketophosphonates | Good to excellent de's | researchgate.net |
| N,N-disubstituted-γ-amino-β-ketophosphonates | Catecholborane (CB) | syn-γ-Amino-β-hydroxyphosphonates | High diastereoselectivity | semanticscholar.org |
| N,N-disubstituted-γ-amino-β-ketophosphonates | Sodium Borohydride (NaBH₄) in Methanol | syn/anti-γ-Amino-β-hydroxyphosphonates | Variable diastereoselectivity | semanticscholar.org |
| Chiral p-toluenesulfinyl ketimines | Lithium diethyl phosphite | α-Aminophosphonates | 82:18 to 99:1 dr | mdpi.com |
Enantioselective Synthesis of P-Stereogenic Chiral Organophosphorus Compounds
Organophosphorus compounds that are chiral at the phosphorus atom, known as P-stereogenic or P-chirogenic compounds, have significant applications as chiral ligands in asymmetric catalysis and are present in numerous bioactive molecules and natural products. frontiersin.orgbohrium.comnih.gov The absolute stereochemistry of the phosphorus center is often critical for the compound's activity. frontiersin.org Consequently, the development of efficient catalytic asymmetric methods to access these molecules is of great importance. frontiersin.orgnih.gov
Key strategies for the enantioselective synthesis of P-stereogenic compounds include the desymmetrization of achiral organophosphorus molecules and the kinetic resolution of racemic mixtures. frontiersin.orgnih.gov Organocatalysis has emerged as a particularly powerful tool. frontiersin.org For instance, the pioneering work in this area demonstrated the catalytic alkylation of phosphine-boranes using a Cinchona alkaloid-derived phase-transfer catalyst to construct P-stereogenic phosphine boranes. frontiersin.org
Another approach involves the use of chiral auxiliaries attached to the phosphorus atom. rsc.org H-P reagents bearing moieties like TADDOL, BINOL, or menthol (B31143) can be reacted with various electrophiles, where the stereochemical outcome is directed by the chiral auxiliary. rsc.org Furthermore, enantioselective C-H functionalization strategies have been developed to construct P-stereogenic compounds, expanding the toolkit available to synthetic chemists. thieme.de
Table 4: Catalytic Systems for Enantioselective Synthesis of P-Stereogenic Compounds
| Synthetic Strategy | Catalyst/Auxiliary | Substrate Class | Product Class | Enantioselectivity (ee) | Reference(s) |
|---|---|---|---|---|---|
| Desymmetrization (Alkylation) | Cinchona alkaloid-derived phase-transfer catalyst | Phosphine-boranes | P-Stereogenic phosphine boranes | 17% ee (pioneering work) | frontiersin.org |
| Desymmetrization (Iodocyclization) | Chiral Brønsted acid | Phosphoramidic acid | C- and P-stereogenic cyclic phosphoramidates | Up to 98% ee | frontiersin.org |
| Auxiliary Control | TADDOL, BINOL, or menthol moiety | H-P reagents | Structurally diverse chiral organophosphorus compounds | Up to five chiral centers with high stereocontrol | rsc.org |
| P-N/P-O Bond Formation | Bicyclic thiazole (B1198619) organocatalyst | - | P-Stereogenic oxazaphospholidines | Moderate enantioselectivities | researchgate.net |
Functionalization of this compound for Surface Modification
The phosphonate group is an excellent anchor for binding to various metal and metal-oxide surfaces. beilstein-journals.org This strong affinity allows this compound and its analogues, such as dodecylphosphonic acid, to be employed as effective agents for surface functionalization. researchgate.netbeilstein-journals.org This modification is crucial for tailoring the chemical and physical properties of materials, including their wettability, adhesion, and biocompatibility. beilstein-journals.orgnih.gov
The functionalization process often involves the chemisorption of the phosphonate onto a surface, forming a robust metal-oxygen-phosphorus (M-O-P) linkage. beilstein-journals.org For materials like imogolite, which are aluminosilicate (B74896) nanotubes, this modification can be performed in an aqueous solution, which is an environmentally friendly approach. beilstein-journals.org The long dodecyl chain of the phosphonate molecule typically orients away from the surface, creating a new, often hydrophobic, interface. beilstein-journals.org
This strategy has been used to modify a wide range of substrates. For example, long-chain n-alkylphosphonic acids are used as corrosion inhibitors on mild steel and can form self-assembled monolayers on calcium hydroxyapatite. researchgate.net The functionalization of nanofibers and other nanostructures with organic molecules is a key technique for developing advanced materials for biomedical applications, such as mitigating foreign body reactions or promoting specific cell interactions. nih.govnih.gov
Table 5: Surface Functionalization Using Dodecylphosphonate and Analogues
| Substrate | Functionalizing Agent | Purpose/Application | Key Observation | Reference(s) |
|---|---|---|---|---|
| Imogolite (Aluminosilicate Nanotubes) | Dodecylphosphoric acid / Octadecylphosphonic acid | Control of surface properties | Strong affinity between phosphate group and aluminol surface, forming M-O-P bonds. | beilstein-journals.org |
| Mild Steel | Decyl Phosphonic Acid (DPA) | Corrosion inhibition | DPA acts as an amphiphilic structure, forming a protective layer. | researchgate.net |
| Calcium Hydroxyapatite (CaHAP) | n-Alkylphosphonic acids | Formation of self-assembled monolayers | Covalently attached monolayers are formed with grafting densities of ~2.4 groups/nm². | researchgate.net |
| Electrospun PCL Nanofibers | Silk Fibroin / Heparin Disaccharide | Modulate macrophage polarization | Surface modification can be used to non-covalently bind biological agents like interleukin-4. | nih.gov |
Synthesis of Intermediates for Modified this compound Structures
The synthesis of diverse derivatives of this compound relies on the availability of versatile chemical intermediates. These building blocks are designed to be readily converted into a variety of final structures through well-established chemical transformations.
A classic and powerful method for forming the crucial P-C bond is the Michaelis-Arbuzov reaction. wikipedia.orgresearchgate.net In its typical form, a trialkyl phosphite reacts with an alkyl halide to produce a dialkyl alkylphosphonate. wikipedia.orgorganic-chemistry.org For instance, this compound can be synthesized via the reaction of triethyl phosphite and a dodecyl halide. wikipedia.org A greener variation of this reaction involves the direct, catalyst-mediated reaction of alcohols with phosphites, avoiding the need for alkyl halides altogether. rsc.org
Other important intermediates include phosphonic acid monoesters, such as Ethyl Hydrogen Dodecylphosphonate, which can be selectively synthesized and subsequently esterified to the diester. mdpi.com For creating more complex analogues, specialized intermediates are required. Diethyl (dichloromethyl)phosphonate, for example, is a valuable C1 building block used to convert aldehydes into terminal alkynes, which can then be further functionalized. orgsyn.org Similarly, halogenated intermediates, such as aromatic iodides or α-chlorocodides, are key precursors for derivatization via palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, allowing for the introduction of a wide range of functional groups. nih.gov
Table 6: Key Intermediates for Synthesis of Modified Phosphonates
| Intermediate | Synthesis Method | Subsequent Reaction | Product Class | Reference(s) |
|---|---|---|---|---|
| Dialkyl Phosphonates | Michaelis-Arbuzov Reaction (Trialkyl phosphite + Alkyl halide) | - | Target phosphonates | wikipedia.orgresearchgate.netorganic-chemistry.org |
| Ethyl Hydrogen Dodecylphosphonate | Selective esterification of dodecylphosphonic acid | Esterification | This compound | mdpi.com |
| Diethyl (dichloromethyl)phosphonate | Reaction of diethyl (trichloromethyl)phosphonate with a Grignard reagent | Reaction with aldehydes, then elimination | Terminal alkynes | orgsyn.org |
| 1-Iodocodeine | Iodination of codeine with NaI and Chloramine T | Palladium-catalyzed reactions (e.g., Stille coupling) | Organometallic compounds, complex derivatives | nih.gov |
| α-Chlorocodide | Reaction of codeine with thionyl chloride | SN2 substitution with nucleophiles | 6-substituted codeine derivatives | nih.gov |
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including organophosphorus molecules like diethyl dodecylphosphonate. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ³¹P—NMR provides a detailed map of the molecular structure.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, the spectrum reveals distinct signals for the protons of the two ethyl groups and the long dodecyl chain.
The ethoxy groups give rise to a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three protons of the adjacent methyl group. The dodecyl chain protons appear as a series of multiplets. The methylene group adjacent to the phosphorus atom (P-CH₂-) is typically shifted further downfield compared to the other methylene groups in the chain due to the electron-withdrawing effect of the phosphonate (B1237965) group. The bulk of the methylene groups in the middle of the chain overlap to form a broad multiplet, while the terminal methyl group of the dodecyl chain appears as a distinct triplet.
A reported ¹H NMR spectrum (400 MHz, DMSO-d₆) shows the following key shifts:
Research on Applications and Functionalization of Diethyl Dodecylphosphonate
Diethyl Dodecylphosphonate in Materials Science
The unique structure of this compound, combining a reactive phosphonate (B1237965) headgroup with a long hydrophobic dodecyl tail, makes it a valuable precursor and component in the development of advanced materials. Its applications in this domain primarily revolve around the modification of surfaces and the construction of complex molecular assemblies.
This compound serves as a key precursor molecule for the formation of dodecylphosphonic acid, which is widely used in the creation of self-assembled monolayers (SAMs). The process typically involves the hydrolysis of the diethyl ester to yield the corresponding phosphonic acid. This phosphonic acid can then spontaneously adsorb onto various metal oxide surfaces, forming a highly ordered, dense, and robust monolayer.
The formation of these SAMs is a crucial technique for tailoring the surface properties of materials, such as wettability, corrosion resistance, and biocompatibility. The dodecyl chain provides a hydrophobic character to the surface, which can be useful in a variety of applications, from creating water-repellent coatings to passivating metal surfaces against environmental degradation.
Research has demonstrated the formation of dodecylphosphonic acid SAMs on a range of substrates, including:
Zirconium Oxide (ZrO₂)
Titanium Dioxide (TiO₂)
Aluminum Oxide (Al₂O₃)
Zirconated Silica
The quality and packing of these monolayers are critical for their performance. Infrared spectroscopy studies of octadecylphosphonic acid (a longer-chain analogue) monolayers have shown a high degree of conformational order, comparable to that of well-established SAM systems. The strength of the interaction between the phosphonate headgroup and the metal oxide surface is a key factor in the stability of these films, with the order of interaction strength being zirconated silica > ZrO₂ > TiO₂.
The following table summarizes the surface energy properties of a dodecylphosphonic acid SAM compared to a fluorinated analogue, illustrating the impact of the alkyl chain on surface properties.
| SAM Material | Dispersive Component of Surface Energy (γD) | Polar Component of Surface Energy (γP) |
| Dodecylphosphonic Acid (HC12-PA) | 18.8 mN/m | 0.2 mN/m |
| 1H,1H,2H,2H-Perfluorododecylphosphonic Acid (FC12-PA) | 8.5 mN/m | 0.5 mN/m |
This data illustrates how the terminal group of the alkyl chain can be modified to fine-tune the surface energy of the resulting SAM.
In the realm of supramolecular chemistry, the phosphonate group is recognized for its ability to participate in non-covalent interactions, particularly hydrogen bonding and coordination with metal centers. Recent research has highlighted the role of n-dodecyl phosphonate in the formation of novel supramolecular structures known as "nanojars." nih.gov
These nanojars are coordination complexes, typically formed with copper pyrazolate/hydroxide (B78521), that can encapsulate various anions. The dodecyl phosphonate anion, [CH₃(CH₂)₁₁PO₃]²⁻, has been successfully incorporated into these structures, with the formula [RPO₃⊂{cis-CuII(μ-OH)(μ-pz)}n]²⁻, where R is the n-dodecyl group. nih.gov
The key features of this supramolecular binding are:
Host-Guest Chemistry: The nanojar acts as a host, encapsulating the dodecyl phosphonate guest anion.
Hydrogen Bonding: The binding is primarily driven by hydrogen bonds between the phosphonate oxygen atoms and the nanojar framework. nih.gov
Structural Characterization: The resulting complexes have been characterized using single-crystal X-ray diffraction, providing detailed insights into the binding geometry. nih.gov
In the crystal structure of the dodecyl phosphonate-containing nanojar, the alkyl group is disordered over two positions. The three oxygen atoms of the phosphonate group point towards the smaller Cu₈ side ring of the nanojar, while the dodecyl tail extends outwards through the larger Cu₉ side ring. nih.gov This research demonstrates the potential for using long-chain phosphonates like dodecyl phosphonate to construct complex, functional supramolecular assemblies.
While direct research on this compound as a bioceramic precursor is limited, its derivative, dodecyl phosphoric acid, plays a significant role in this area. This compound can be considered a starting material for the synthesis of dodecyl phosphoric acid, which is then used to produce calcium alkyl phosphates. mdpi.comresearchgate.net
A study on the synthesis and thermal behavior of calcium alkyl phosphates with varying chain lengths (including dodecyl) has shown their potential as precursors for calcium phosphate (B84403) ceramics. mdpi.comresearchgate.net These materials are of interest for bone tissue replacement and regeneration.
The process involves the synthesis of alkyl phosphoric acids, which are then reacted with a calcium salt to precipitate calcium alkyl phosphates. researchgate.net The thermal decomposition of these calcium dodecyl phosphates leads to the formation of biphasic calcium phosphate mixtures, such as calcium pyrophosphate (Ca₂P₂O₇) and tricalcium phosphate (Ca₃(PO₄)₂). mdpi.com
The properties of the final bioceramic can be influenced by the alkyl chain length of the precursor. The lamellar morphology of the calcium dodecyl phosphate particles can contribute to better moldability of the ceramic powder, potentially leading to denser and tougher bioceramics after firing. mdpi.com
| Precursor | Thermal Decomposition Product (at 1000 °C) | Potential Application |
| Calcium Dodecyl Phosphate | Mixture of β-TCP and β-CPP | Dense bioceramics for bone regeneration |
This table outlines the transformation of calcium dodecyl phosphate into bioceramic phases upon thermal treatment.
This compound in Catalysis and Reaction Chemistry
The phosphonate functional group can also be leveraged in the field of catalysis, either by acting as a ligand for metal catalysts or by participating directly in organocatalytic transformations. Research in this area for this compound specifically is not extensive, but the general reactivity of phosphonates provides a basis for its potential applications.
Phosphonates can act as ligands for transition metals, forming complexes that can catalyze a variety of organic reactions. The oxygen atoms of the phosphonate group can coordinate to metal centers, and the properties of the resulting catalyst can be tuned by the nature of the alkyl and ester groups.
While specific studies detailing the use of this compound as a ligand are not prominent in the literature, research on related phosphonate-containing ligands demonstrates their utility. For example, phosphonate-containing bipyridine ligands have been used to create heterogeneous rhodium complexes for hydrogenation reactions. scispace.com The introduction of a phosphonate moiety can also increase the polarity and solubility of polymer-supported catalysts in alcoholic solvents. scispace.com
The diethyl 2-quinolylmethylphosphonate ligand, which shares the diethyl phosphonate functional group, has been shown to coordinate with various transition metals in either a bidentate or monodentate fashion, highlighting the coordination versatility of the phosphonate group. researchgate.net The long dodecyl chain in this compound could impart specific solubility properties to a metal complex, potentially enabling catalysis in non-polar media or facilitating catalyst separation.
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, is a rapidly growing field. Organophosphorus compounds, including phosphonates, have found applications in asymmetric organocatalysis for the synthesis of optically active compounds. nih.govmdpi.com
Unsaturated acyl phosphonates have been shown to be excellent hydrogen-bond acceptors in enantioselective organocatalysis. nih.gov Chiral thioureas or squaramides can activate these phosphonates through hydrogen bonding, enabling highly stereoselective conjugate additions. nih.gov While this research focuses on acyl phosphonates, it demonstrates the principle of activating a phosphonate-containing substrate with an organocatalyst.
Furthermore, tertiary α-hydroxy phosphonates have been synthesized with high enantiomeric purity through L-proline-catalyzed cross-aldol reactions of α-keto phosphonates and ketones. nih.gov In some organocatalytic reactions, it has been observed that the size of the ester alkyl group in the phosphonate does not significantly affect the yield or enantioselectivity of the reaction. mdpi.com This suggests that this compound could potentially be used in similar transformations where the long alkyl chain might be tolerated or could influence properties such as solubility without impeding the catalytic cycle. However, specific research investigating this compound in organocatalysis is yet to be reported.
This compound in Environmental and Agricultural Contexts
The environmental behavior and potential applications of organophosphonates, including long-chain alkyl derivatives like this compound, are areas of active investigation. Research focuses on their interaction with environmental matrices and their ultimate fate.
While specific studies on the adsorption of this compound are limited, the behavior of its corresponding acid, dodecylphosphonic acid (DDPA), and related compounds provides significant insights. The phosphonate group is known to bind strongly to metal oxide surfaces, such as titania, indicating a high affinity for mineral components in sediments and soils. units.it This strong binding is a key characteristic of phosphonic acids, making them effective for surface modification. units.it
The long dodecyl chain gives the molecule surfactant-like properties. Studies on a polyfluorinated version of dodecylphosphonic acid (F21-DDPA) at air-water interfaces show that these types of molecules are highly surface active, meaning they readily accumulate at interfaces. researchgate.netnsf.govacs.orgacs.org This property is crucial for processes like flotation or the remediation of hydrophobic pollutants, where the alkyl chain can interact with nonpolar contaminants while the phosphonate head group interacts with mineral surfaces.
In the context of remediation, a patent has described the use of this compound for the extraction of acids and metal salts from aqueous solutions, highlighting its potential utility in separation and purification processes. justia.com The general class of organophosphates has been studied for removal from water using various adsorbents, including steel slag and electrospun carbon nanofibers. mdpi.comnih.gov The primary mechanisms often involve chemical precipitation and ligand exchange, underscoring the reactive nature of the phosphonate moiety. mdpi.com
Table 1: Adsorption Characteristics of Related Organophosphorus Compounds
| Compound Studied | Adsorbent/System | Key Findings |
|---|---|---|
| Polyfluorinated Dodecylphosphonic Acid (F21-DDPA) | Air-water interface of distilled and river water | Demonstrates high surface activity, accumulating at interfaces. researchgate.netnsf.govacs.org |
| Trimethyl phosphate (TMP) | NaX Zeolites | Undergoes nucleophilic substitution and hydrolysis reactions on the zeolite surface. uoc.gr |
| 1-hydroxyethane-1,1-diphosphonic acid (HEDP) | Steel Slag | Adsorption is successful, with chemisorption playing a dominant role. mdpi.com |
This table presents data on compounds structurally or functionally related to this compound to illustrate common principles of organophosphonate adsorption.
The environmental fate of this compound is governed by the stability of its carbon-phosphorus (C-P) bond and the transformation of its ester groups. The C-P bond is exceptionally stable and resistant to chemical hydrolysis and thermal degradation. msu.ruresearchgate.net Therefore, its breakdown in the environment relies primarily on microbial activity. msu.ruresearchgate.net
Prokaryotic microorganisms have evolved specific enzymatic pathways to cleave this bond and utilize phosphonates as a phosphorus source. msu.ruresearchgate.net The most studied of these is the C-P lyase pathway. msu.ru This radical-based mechanism cleaves the C-P bond to yield an alkane and phosphate. msu.ru In the case of dodecylphosphonate, this process would release dodecane. msu.ru
The subsequent fate of the molecule would involve the separate degradation of its components:
Dodecane: As a long-chain alkane, dodecane is biodegradable by various microorganisms, such as certain strains of Pseudomonas. globalsciencebooks.info These bacteria possess alkane hydroxylase enzymes that initiate the oxidation of the alkane chain. globalsciencebooks.info
Diethyl Ester Groups: The ethyl ester linkages are susceptible to hydrolysis, mediated by esterase enzymes, which would release ethanol (B145695) and the corresponding dodecylphosphonic acid. This hydrolysis can occur as an initial step before the C-P bond is cleaved.
Studies on the biodegradation of long-chain aliphatic polyesters also indicate that while hydrophobic polymer chains can be very stable, the introduction of ester bonds can facilitate hydrolytic degradation under certain conditions. uni-konstanz.de
Theoretical and Computational Studies of Diethyl Dodecylphosphonate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to solve the electronic structure of a molecule, providing insights into its geometry, stability, and reactivity. researchgate.netmdpi.comrsc.orgscirp.org These first-principles methods can predict a wide range of molecular properties without the need for experimental data. rsc.org
For Diethyl Dodecylphosphonate, DFT calculations could determine the optimal three-dimensional structure, including bond lengths and angles around the central phosphorus atom. Such calculations would also yield information on the molecule's electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. scirp.org In studies of other phosphonate (B1237965) derivatives, these quantum chemical parameters have been correlated with their biological activity. scielo.org.ar For instance, a lower LUMO energy was suggested to enhance the activity of certain phosphonates by facilitating electron acceptance from a biological target. scielo.org.ar Calculations could also map the Molecular Electrostatic Potential (MEP), which highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Table 1: Potential Quantum Chemical Properties of this compound
| Calculable Property | Significance for this compound |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |
| HOMO/LUMO Energies | Indicates electron-donating/accepting capabilities and overall chemical reactivity. |
| HOMO-LUMO Gap | Relates to the molecule's kinetic stability and polarizability. |
| Mulliken Atomic Charges | Estimates the charge distribution on each atom, identifying polar regions. |
| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor areas, predicting interaction sites. |
| Dipole Moment | Quantifies the overall polarity of the molecule, influencing solubility and interactions. |
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly valuable for understanding how a molecule like this compound, with its amphiphilic nature (a polar phosphonate headgroup and a long nonpolar dodecyl tail), interacts with complex biological environments such as cell membranes. mdpi.com
An MD simulation of this compound would typically involve placing one or more molecules in a simulated environment, such as a lipid bilayer representing a cell membrane, solvated by water molecules. rsc.org The simulation would then calculate the forces between all atoms and use these forces to predict their motion over a set period, often on the scale of nanoseconds to microseconds.
Such simulations could reveal:
Membrane Permeation: Whether and how this compound crosses a lipid bilayer.
Localization and Orientation: The preferred position and orientation of the molecule within the membrane. It is likely that the polar diethylphosphonate headgroup would interact with the polar headgroups of the lipids at the membrane-water interface, while the hydrophobic dodecyl tail would embed within the nonpolar lipid core. mdpi.comsemanticscholar.org
Effects on Membrane Properties: How the presence of this compound affects the structure and dynamics of the lipid bilayer itself, such as its thickness, fluidity, and area per lipid. nih.gov
These insights are crucial for understanding the mechanisms by which the compound might exert a biological effect. MD simulations have been used to investigate the interactions of various phosphonates and surfactants with lipid bilayers, providing detailed atomic-level information that is often difficult to obtain experimentally. researchgate.netrsc.org
Table 2: Hypothetical MD Simulation Setup and Potential Findings
| Simulation Parameter | Example Value/System | Potential Finding |
|---|---|---|
| System Composition | 1 this compound molecule, 128 DPPC lipids, Water | Determines the interaction and partitioning of the molecule in a model membrane. |
| Simulation Time | 500 nanoseconds | Allows for observation of equilibration and potential translocation events. |
| Temperature | 310 K (37 °C) | Simulates physiological conditions relevant to biological interactions. |
| Analysis Metrics | Radial Distribution Function, Order Parameters, Potential of Mean Force | Quantifies the location of the molecule relative to lipid groups, its effect on lipid chain order, and the energy barrier for membrane crossing. |
Structure-Activity Relationship (SAR) Studies of Phosphonate Analogues
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For phosphonates, these studies typically involve synthesizing a series of analogues with systematic modifications to different parts of the molecule and evaluating their effects on a specific biological target.
While specific SAR studies for this compound are not widely published, research on other alkylphosphonates provides valuable insights. nih.govacs.org These studies have explored how changes in the length of the alkyl chain and the nature of the ester groups on the phosphorus atom affect activities such as enzyme inhibition or herbicidal and fungicidal properties. sioc-journal.cnresearchgate.net
Key findings from SAR studies of related compounds suggest:
Alkyl Chain Length: The length of the nonpolar alkyl chain is often critical for activity. For compounds that interact with membranes or hydrophobic pockets of enzymes, there is typically an optimal chain length for maximal efficacy. Shorter or longer chains may lead to reduced activity due to weaker binding or steric hindrance.
Ester Groups: The nature of the groups attached to the phosphonate oxygen atoms (the ethyl groups in this case) can influence the compound's solubility, stability, and ability to fit into an active site.
Substitutions on the Alkyl Chain: Introducing functional groups, such as fluorine or phenoxy groups, onto the alkyl chain has been shown to significantly alter the herbicidal or fungicidal activity of phosphonate analogues. researchgate.net
These principles allow for the rational design of more potent or selective compounds based on an existing molecular scaffold. A theoretical approach to SAR, known as Quantitative Structure-Activity Relationship (QSAR), uses computational methods to build mathematical models that correlate chemical structures with biological activity, often using parameters derived from quantum chemical calculations. scielo.org.ar
Table 3: General Structure-Activity Relationships in Alkylphosphonate Analogues
| Structural Modification | General Effect on Biological Activity | Example from Analogue Studies |
|---|---|---|
| Varying Alkyl Chain Length | Activity often shows a parabolic dependence on length, with an optimal value for target interaction. | Enzyme inhibitory activity of n-alkylphosphonate esters is dependent on chain length. nih.govacs.org |
| Modifying Ester Groups | Affects solubility, steric fit, and susceptibility to hydrolysis. | Different O-alkyl groups on phenoxyacetoxy)alkylphosphonates alter herbicidal activity. sioc-journal.cn |
| Introducing Ring Structures | Can enhance binding through additional interactions (e.g., pi-stacking) or alter conformation. | Phenylalkyl-phosphonate esters show different enzyme inhibition profiles compared to n-alkylphosphonates. nih.gov |
| Adding Halogens (e.g., Fluorine) | Can increase lipophilicity and metabolic stability, often enhancing potency. | Introduction of a fluorine moiety to phenoxyacetoxyalkylphosphonates was found to improve herbicidal activity. researchgate.net |
Future Directions and Emerging Research Avenues for Diethyl Dodecylphosphonate
Exploration of Novel Synthetic Pathways
The classical methods for synthesizing phosphonate (B1237965) esters, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, have long been established. mdpi.com However, future research is centered on developing more efficient, selective, and environmentally benign synthetic routes.
Another significant area of research is the development of catalyst-centric methods. Researchers are investigating novel catalytic systems to facilitate the C-P bond formation, which is central to phosphonate synthesis. Recent studies on the phosphonylation of aryl bromides using a NiCl2 pre-catalyst in a solvent-free environment highlight a move towards transition-metal-catalyzed reactions that are both efficient and greener. researchgate.net
Furthermore, direct esterification methods are being explored as an alternative to traditional multi-step syntheses. A notable development is the straightforward and selective esterification of dodecylphosphonic acid using triethyl orthoacetate. This method can produce Diethyl Dodecylphosphonate in high yields (89%) and functions without the need for additional hazardous reagents, with the excess orthoester simply being evaporated after the reaction. mdpi.comresearchgate.net
Table 1: Comparison of Synthetic Pathways for this compound
| Synthetic Method | Key Reagents | Key Features | Reference |
|---|---|---|---|
| Grignard Reagent Pathway | Dodecylmagnesium bromide, Phosphoryl chloride, Ethanol (B145695) | One-pot synthesis, selective monosubstitution. | thieme-connect.com |
| Direct Esterification | Dodecylphosphonic acid, Triethyl orthoacetate | High yield (89%), solvent-free potential, simple workup. | mdpi.comresearchgate.net |
| Michaelis-Becker Reaction | Sodium diethyl phosphite (B83602), Dodecyl halide | Classic method, often requires base. | researchgate.net |
Future work will likely focus on optimizing reaction conditions, exploring a wider range of catalysts (including biocatalysts), and adapting these novel pathways for large-scale, industrial production.
Advanced Functionalization Strategies for Tailored Applications
The versatility of this compound lies in its potential for chemical modification, allowing its properties to be tailored for specific, high-value applications. Advanced functionalization strategies are a key research focus, aiming to introduce new reactive groups or polymeric chains to the core molecule.
A primary application of functionalized long-chain phosphonates is in materials science for surface modification. This compound can serve as a precursor to Dodecylphosphonic acid, which is widely used to create self-assembled monolayers (SAMs) on various metal and metal oxide surfaces like titanium, aluminum, and iron oxides. acs.orgnih.govresearchgate.net These SAMs can dramatically alter the surface properties, such as wettability, corrosion resistance, and biocompatibility. acs.org Future research will likely explore the functionalization of the terminal end of the dodecyl chain before or after surface attachment to create highly specific, multifunctional interfaces for sensors, biomedical implants, or electronic devices. ethz.ch
Another emerging strategy involves incorporating polymerizable groups into the molecule. For example, methacrylate-functionalized phosphonates with long alkyl-chain spacers have been synthesized to create polymerizable surfactants (surfmers). researchgate.net Applying this concept to this compound could lead to the development of novel copolymers where the phosphonate moiety provides properties like adhesion, flame retardancy, or metal chelation, while the dodecyl chain influences the polymer's morphology and solubility.
The development of a modular approach to synthesis, where different functional groups can be easily "clicked" onto the phosphonate backbone, represents a significant future direction. ethz.ch This would create a library of tailored this compound derivatives, enabling rapid screening for applications ranging from advanced lubricants to drug delivery systems.
Interdisciplinary Research Integrating this compound
The unique properties of this compound and its derivatives position it as a valuable tool in a wide range of scientific fields. Future growth in its application is expected to be driven by interdisciplinary collaborations.
Materials Science and Nanoscience: The ability of the phosphonate group to bind strongly to metal oxides makes it ideal for the surface functionalization of nanoparticles. researchgate.netmdpi.com Research integrating this compound-derived ligands with nanoparticles like titania (TiO2), zirconia (ZrO2), or iron oxides (Fe3O4) is creating hybrid materials for applications in catalysis, photocatalysis, and magnetic resonance imaging. nih.govresearchgate.net A solvent-free reactive milling process has been shown to functionalize titania nanoparticles with long-chain phosphonic acids, demonstrating an ecologically friendly approach to producing these advanced materials. mdpi.com
Biomedical Engineering: In the biomedical field, surfaces of implants, particularly those made of titanium, are often modified to improve biocompatibility and promote osseointegration. ethz.ch SAMs derived from long-chain phosphonates can create non-fouling surfaces that resist protein adsorption, a critical first step in implant rejection. ethz.ch Future work could involve integrating bioactive molecules onto the phosphonate-modified surface to actively promote tissue growth. acs.org
Electronics and Photonics: The controlled formation of ordered monolayers on semiconductor surfaces is crucial for developing new electronic and optical devices. The functionalization of materials like tin dioxide with phosphonic acids has been shown to create hybrid materials with potential for such applications. this compound can serve as a key building block for creating the necessary ordered, hydrophobic layers.
Sustainable and Green Chemistry Approaches in Phosphonate Research
A major thrust in modern chemical research is the adoption of green chemistry principles to minimize environmental impact. uef.fi This is particularly relevant for organophosphorus compounds due to concerns over phosphorus as a critical and finite resource. sciencedaily.com
Future research on this compound will increasingly prioritize sustainability throughout its lifecycle. rsc.org Key areas of focus include:
Greener Synthetic Routes: This involves designing syntheses that maximize atom economy and avoid hazardous substances. rsc.org Examples include solvent-free methods like reactive milling mdpi.com and the use of benign and recyclable reaction media like polyethylene (B3416737) glycol (PEG). frontiersin.org Microwave-assisted and ultrasound-assisted syntheses are also being explored to reduce reaction times and energy consumption. rsc.org
Design for Degradation: While the carbon-phosphorus (C-P) bond in phosphonates is notably stable, research is underway to design next-generation molecules with enhanced biodegradability. qub.ac.uk This could involve incorporating hydrolyzable linkages into the alkyl chain of this compound without compromising its primary function.
Phosphorus Recovery and Recycling: Recognizing phosphorus as a critical raw material, long-term research goals include developing methods to recover and recycle phosphorus from waste streams containing phosphonates. uef.fisciencedaily.com While challenging, this represents a crucial step towards a circular economy for phosphorus-based chemicals.
Table 2: Green Chemistry Principles in Phosphonate Research
| Green Chemistry Principle | Application to this compound Research | Reference |
|---|---|---|
| Waste Prevention | Developing one-pot syntheses and high-yield reactions like the triethyl orthoacetate method. | mdpi.comthieme-connect.comrsc.org |
| Safer Solvents & Auxiliaries | Using benign media like polyethylene glycol (PEG) or pursuing solvent-free methods like reactive milling. | mdpi.comfrontiersin.org |
| Energy Efficiency | Employing microwave or ultrasound-assisted synthesis to reduce reaction times and energy input. | rsc.org |
| Use of Renewable Feedstocks | Future potential to derive the dodecyl chain from bio-based fatty alcohols. | |
| Design for Degradation | Investigating molecular designs that allow for easier cleavage of the C-P bond after use. | rsc.orgqub.ac.uk |
The "greening" of phosphonate chemistry is an overarching theme that will influence all aspects of future research on this compound, from its initial synthesis to its ultimate fate in the environment. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
